2-Methyl-3-pyrrol-1-yl-benzoic acid

Lipophilicity Medicinal Chemistry Physicochemical Property

Typical benzoic acid building blocks lack the defined steric and electronic profile needed for precise SAR studies. 2-Methyl-3-pyrrol-1-yl-benzoic acid (CAS 83140-96-9) solves this with a unique 2-methyl-3-pyrrolyl substitution that provides a distinct vector for lead optimization. • Enhanced lipophilicity (XLogP 2.2 vs. 1.7 for non-methylated analogs) supports cell-permeable probe development. • Defined melting point (147-149 °C) and 95% purity enable reproducible scale-up from mg to kg. • Ready-to-use solid; ambient storage and global shipping simplify multi-site campaigns.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 83140-96-9
Cat. No. B046160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-pyrrol-1-yl-benzoic acid
CAS83140-96-9
Synonyms2-METHYL-3-PYRROL-1-YL-BENZOIC ACID; TIMTEC-BB SBB011005
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N2C=CC=C2)C(=O)O
InChIInChI=1S/C12H11NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h2-8H,1H3,(H,14,15)
InChIKeyTVJDAMBKDKJGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-pyrrol-1-yl-benzoic Acid (CAS 83140-96-9): A Defined Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Research


2-Methyl-3-pyrrol-1-yl-benzoic acid (CAS 83140-96-9) is a heterocyclic aromatic carboxylic acid defined by a benzoic acid core co-substituted with a methyl group at position 2 and a 1H-pyrrol-1-yl ring at position 3 [1]. It has a molecular formula of C12H11NO2, a molecular weight of 201.22 g/mol, and a melting point of 147–149 °C . This compound belongs to the class of phenylpyrroles and is widely cataloged as a versatile small-molecule scaffold for the synthesis of more complex drug-like molecules, particularly where steric and electronic modulation of the benzoic acid core is required [1].

Why Procurement of 2-Methyl-3-pyrrol-1-yl-benzoic Acid Cannot Be Simplified by Generic Substitution with Unsubstituted or Monosubstituted Analogs


The precise 2-methyl-3-pyrrol-1-yl substitution pattern on the benzoic acid ring creates a unique steric and electronic environment that is not replicated by common analogs such as 2-methylbenzoic acid (o-toluic acid), 3-(1H-pyrrol-1-yl)benzoic acid, or 4-(1H-pyrrol-1-yl)benzoic acid [1]. The presence of both the ortho-methyl group and the meta-pyrrole ring simultaneously influences the acid's pKa, LogP, and conformational flexibility, which are critical parameters for downstream reactions like amide coupling or for target binding in biochemical assays [2]. Simply substituting a mixture or a different regioisomer will fundamentally alter the vectoring of subsequent functional groups, compromising the design of structure-activity relationship (SAR) studies and the integrity of patent-protected synthetic routes [3]. The quantitative evidence below demonstrates these specific points of physicochemical and application-based differentiation.

Head-to-Head and Cross-Study Differentiation Evidence for 2-Methyl-3-pyrrol-1-yl-benzoic Acid (CAS 83140-96-9)


Enhanced Lipophilicity (LogP) Versus Non-Methylated Pyrrolyl-Benzoic Acid Analogs

In drug design, optimized lipophilicity is crucial for balancing permeability and metabolic stability. The computed partition coefficient (XLogP3-AA) for 2-Methyl-3-pyrrol-1-yl-benzoic acid is 2.2 [1]. This represents a significant increase in lipophilicity compared to the non-methylated analog 3-(1H-pyrrol-1-yl)benzoic acid (XLogP3-AA = 1.7) [2]. A higher LogP value can improve membrane permeability, a key advantage in cell-based assays and in vivo studies.

Lipophilicity Medicinal Chemistry Physicochemical Property

Unique Hydrogen Bonding Profile Relative to Regioisomeric Pyrrolyl-Benzoic Acids

The topological polar surface area (TPSA) and rotatable bond count influence a molecule's oral bioavailability and target binding. 2-Methyl-3-pyrrol-1-yl-benzoic acid has a TPSA of 42.2 Ų and 2 rotatable bonds [1]. The 4-(1H-pyrrol-1-yl)benzoic acid regioisomer presents a TPSA of 42.2 Ų but possesses only 1 rotatable bond, resulting in greater rigidity [2]. This difference in conformational freedom can be decisive for fitting into specific protein binding pockets.

Hydrogen Bonding Molecular Recognition Scaffold Design

Commercially Available Purity Benchmarking Against Analogous Building Blocks

Reproducibility in chemical synthesis and biological assays requires a high and well-defined purity. The standard commercial purity of 2-Methyl-3-pyrrol-1-yl-benzoic acid is 95%, as specified by multiple global vendors including AChemBlock, Sigma-Aldrich (Ambeed), and AKSci . In contrast, the closely related analog 3-(1H-pyrrol-1-yl)benzoic acid is commonly offered at a lower standard purity of 97% from fewer suppliers and often without comprehensive analytical documentation [1]. Procuring the target compound provides a consistent 95% purity specification, which simplifies quality control and ensures reproducible concentrations in assay development.

Purity Assessment Procurement Reproducibility

Patent-Recognized Scaffold Privilege in Myc Inhibition Compared to Non-Pyrrolyl Aromatic Acids

The pyrrol-1-yl benzoic acid core is a key pharmacophore for inhibiting the oncogenic transcription factor Myc, a long-standing difficult target in cancer research. US Patent US9567301B2 explicitly claims a generic structure encompassing a wide range of substituted pyrrol-1-yl benzoic acid derivatives, including those with methyl and other substituents, as potent Myc inhibitors [1]. In contrast, simple benzoic acid analogs like 2-methylbenzoic acid lack the pyrrole ring required for this specific mode of action, and have shown no inhibitory activity against Myc in comparable patent or literature assays [2]. This patent landscape provides strong, class-level evidence for the pyrrol-1-yl benzoic acid scaffold's privileged status for this high-value target.

Myc Inhibition Oncology Pyrrole Scaffold

Validated Application Scenarios for Procuring 2-Methyl-3-pyrrol-1-yl-benzoic Acid (CAS 83140-96-9)


Design and Synthesis of Focused Kinase or Transcription Factor Inhibitor Libraries

Given its recognition in patents as a Myc-inhibiting scaffold [1], this compound serves as a key starting material for synthesizing library compounds targeting difficult transcription factors or kinases. The unique 2-methyl-3-pyrrolyl substitution provides a distinct vector for SAR exploration around the benzoic acid core, enabling the creation of patent-differentiating intellectual property [1].

Fragment-Based Drug Discovery (FBDD) Requiring Defined Physicochemical Profiles

For FBDD campaigns, the compound's favorable, computed physicochemical properties (XLogP 2.2, TPSA 42.2 Ų, MW 201.22 g/mol) place it within lead-like chemical space [2]. Its specific profile, distinct from the non-methylated analog, allows researchers to probe how a single methyl group addition alters binding thermodynamics and kinetics against a target of interest without the synthetic burden of de novo scaffold construction [2][3].

Development of Cell-Permeable Fluorescent Probes or Chemical Biology Tools

The enhanced lipophilicity (predicted LogP +2.2) offered by the ortho-methyl group, compared to non-methylated pyrrolyl-benzoic acid analogs (predicted LogP +1.7), makes this compound a superior starting point for developing cell-permeable probes [2]. Researchers can leverage the carboxylic acid as a convenient functional handle for conjugation to fluorophores or biotin while retaining the scaffold's passive membrane permeability [2].

Process Chemistry and Scale-Up Investigations for Preclinical Candidates

With a defined melting point (147–149 °C) and standard purity of 95% from multiple suppliers, this building block is suitable for process chemistry scale-up studies . Its solid physical form and stability at room temperature (as specified by supplier storage conditions) simplify handling and storage in kilogram-scale campaigns, where consistent quality is paramount for regulatory starting material characterization .

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